molecular formula C27H23Cl2N3O3 B14090646 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14090646
M. Wt: 508.4 g/mol
InChI Key: GSGQJNGTAQIKMD-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one include other pyrrolo[3,4-c]pyrazole derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23Cl2N3O3

Molecular Weight

508.4 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H23Cl2N3O3/c1-15-12-22(33)20(14-21(15)29)24-23-25(31-30-24)27(34)32(26(23)17-4-3-5-18(28)13-17)11-10-16-6-8-19(35-2)9-7-16/h3-9,12-14,26,33H,10-11H2,1-2H3,(H,30,31)

InChI Key

GSGQJNGTAQIKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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